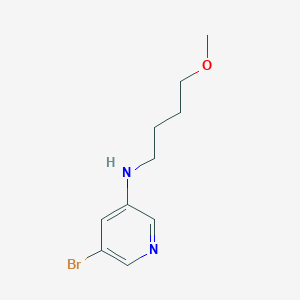![molecular formula C10H17F3N2O B6647661 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6647661.png)
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biology. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide is not fully understood. However, it has been found to act as an inhibitor of voltage-gated sodium channels, which are important in the generation and propagation of action potentials in neurons. By inhibiting these channels, 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide may reduce the excitability of neurons and thereby exert its pharmacological effects.
Biochemical and Physiological Effects
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide has been found to exhibit various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells in vitro and in vivo, and may therefore have potential as an anticancer drug. It has also been found to reduce the frequency and severity of seizures in animal models, and may therefore have potential as an antiepileptic drug. Additionally, it has been found to reduce pain in animal models, and may therefore have potential as a painkiller.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is its potential as a pharmacological tool for studying the role of voltage-gated sodium channels in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide. One area of research could focus on the development of more potent and selective inhibitors of voltage-gated sodium channels for use as potential drugs for the treatment of various diseases. Another area of research could focus on the development of new synthetic methods for the preparation of this compound and related analogs. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential applications in various fields of medicine and biology.
Synthesis Methods
The synthesis of 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide has been achieved using various methods. One method involves the reaction of 3-methylcyclopentanone with trifluoroacetyl chloride to form 3-methylcyclopentanone trifluoroacetyl chloride. This intermediate is then reacted with methylamine to form the desired product, 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide. Another method involves the reaction of 3-methylcyclopentanone with trifluoroacetic anhydride to form 3-methylcyclopentanone trifluoroacetate. This intermediate is then reacted with methylamine to form the desired product.
Scientific Research Applications
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide has been studied for its potential applications in medicine and biology. One area of research has focused on its use as a potential drug for the treatment of various diseases. For example, it has been found to exhibit antitumor activity in vitro and in vivo, and may therefore have potential as an anticancer drug. It has also been found to exhibit anticonvulsant activity, and may therefore have potential as an antiepileptic drug. Additionally, it has been found to exhibit analgesic activity, and may therefore have potential as a painkiller.
properties
IUPAC Name |
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O/c1-7-2-3-8(4-7)14-5-9(16)15-6-10(11,12)13/h7-8,14H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBDJUXHXUYHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(2-Ethyl-1,3-thiazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B6647591.png)


![N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide](/img/structure/B6647619.png)
![3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B6647624.png)
![3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B6647629.png)
![N-[(1-hydroxycyclobutyl)methyl]-4-(methanesulfonamido)benzamide](/img/structure/B6647637.png)
![N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide](/img/structure/B6647643.png)
![1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B6647650.png)
![5-bromo-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B6647664.png)
![5-[(3-Ethylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647672.png)

![5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B6647691.png)